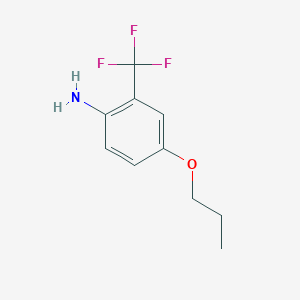

4-Propoxy-2-(trifluoromethyl)phenylamine

Description

Contextualizing Aromatic Amines within Modern Organic Synthesis

Aromatic amines, compounds featuring an amino group attached to an aromatic ring, are fundamental precursors in a multitude of synthetic transformations. nih.gov Their reactivity allows for a wide range of chemical modifications, making them indispensable in the construction of diverse molecular architectures. chemicalbook.com They are key intermediates in the synthesis of pharmaceuticals, with numerous approved drugs containing the aniline (B41778) or a substituted aniline moiety. Furthermore, in materials science, aromatic amines are integral to the development of advanced polymers and functional materials.

The Strategic Role of Trifluoromethylated Aromatic Systems in Chemical Research

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring can profoundly alter the physicochemical properties of a molecule. nih.govresearchgate.netresearchgate.net The high electronegativity of the fluorine atoms in the -CF3 group imparts a strong electron-withdrawing effect, which can influence the acidity or basicity of nearby functional groups and modulate the electron density of the aromatic ring. mdpi.com From a medicinal chemistry perspective, trifluoromethylation is a well-established strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govresearchgate.netresearchgate.net This is because the carbon-fluorine bond is exceptionally strong, resisting metabolic degradation, and the lipophilic nature of the -CF3 group can improve membrane permeability. researchgate.net

Rationale for Investigating 4-Propoxy-2-(trifluoromethyl)phenylamine within Advanced Chemical Research

The specific substitution pattern of this compound presents a unique combination of structural features. The propoxy group at the 4-position is an electron-donating group, which can influence the electronic properties of the aromatic ring in opposition to the electron-withdrawing trifluoromethyl group at the 2-position. This electronic interplay can lead to interesting and potentially useful chemical reactivity and biological activity. The presence of the trifluoromethyl group ortho to the amine can also induce conformational constraints and influence the basicity of the amino group. A comprehensive understanding of this compound is therefore of significant interest for the design of novel pharmaceuticals, agrochemicals, and functional materials with tailored properties.

Scope and Objectives of the Academic Research Perspective on this compound

This article aims to provide a focused academic review of this compound. The primary objectives are to:

Present the known and predicted chemical and physical properties of the compound.

Discuss potential synthetic routes for its preparation based on established methodologies for related compounds.

Explore its potential applications in various fields of chemical research, drawing parallels from structurally similar molecules.

Due to the limited availability of direct research on this specific molecule, this article will leverage data from closely related analogs to provide a comprehensive and insightful perspective.

Chemical Identity and Properties

While specific experimental data for this compound is not extensively available in the public domain, its fundamental chemical identifiers and predicted properties can be established.

Interactive Data Table: Chemical Identifiers for this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C10H12F3NO | 219.20 |

| 4-Methoxy-2-(trifluoromethyl)aniline | 53903-49-4 | C8H8F3NO | 191.15 |

| 2-Isopropoxy-5-(trifluoromethyl)aniline | 121307-23-1 | C10H12F3NO | 219.20 |

| 4-(Trifluoromethyl)aniline nih.gov | 455-14-1 | C7H6F3N | 161.12 |

| 4-(Trifluoromethoxy)aniline sigmaaldrich.com | 461-82-5 | C7H6F3NO | 177.12 |

Synthesis and Reactivity

The synthesis of this compound, while not explicitly detailed in the literature, can be approached through established synthetic strategies for trifluoromethylated anilines. A plausible retrosynthetic analysis suggests two primary disconnection approaches: introduction of the trifluoromethyl group onto a pre-functionalized propoxy aniline or formation of the propoxy ether on a trifluoromethylated aminophenol precursor.

One potential forward synthesis could involve the trifluoromethylation of 4-propoxyaniline. Various methods for the direct trifluoromethylation of aromatic rings have been developed, often employing electrophilic trifluoromethylating reagents. Alternatively, a multi-step sequence starting from a suitably substituted nitrobenzene could be envisioned. For instance, 4-propoxy-2-nitrotoluene could be a key intermediate, which upon oxidation of the methyl group to a carboxylic acid, followed by a fluorination/decarboxylation sequence, would yield the trifluoromethyl group. Subsequent reduction of the nitro group would then afford the target aniline.

The reactivity of this compound will be dictated by the interplay of its functional groups. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The aromatic ring is expected to be susceptible to electrophilic aromatic substitution, with the directing effects of the propoxy and amino groups (ortho, para-directing) and the trifluoromethyl group (meta-directing) influencing the regioselectivity of such reactions.

Spectroscopic Data and Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the three different substituents. The propoxy group will exhibit characteristic signals for the methylene and methyl protons. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons of the propoxy group will also be evident.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and strong C-F stretching vibrations of the trifluoromethyl group. nih.gov

Research Applications and Future Directions

Given its unique substitution pattern, this compound holds potential in several areas of chemical research, particularly in medicinal chemistry and materials science.

In medicinal chemistry, this compound could serve as a valuable scaffold for the synthesis of novel bioactive molecules. The combination of a lipophilic propoxy group and a metabolically stable trifluoromethyl group could impart favorable pharmacokinetic properties to drug candidates. researchgate.net The aniline functionality provides a convenient handle for further chemical elaboration to generate libraries of compounds for biological screening.

In the field of materials science, fluorinated anilines are precursors to a variety of functional materials, including polymers with enhanced thermal stability and specific optical properties. The unique electronic nature of this compound could be exploited in the design of novel organic electronic materials.

Future research on this compound should focus on the development of an efficient and scalable synthesis. A thorough characterization of its physicochemical properties and reactivity is also crucial. Furthermore, the exploration of its utility as a building block in the synthesis of new molecules with potential applications in medicine and materials science would be a valuable endeavor.

Structure

3D Structure

Properties

IUPAC Name |

4-propoxy-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-5-15-7-3-4-9(14)8(6-7)10(11,12)13/h3-4,6H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBYZLYKRUPIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275787 | |

| Record name | 4-Propoxy-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-28-6 | |

| Record name | 4-Propoxy-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121307-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propoxy-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Propoxy 2 Trifluoromethyl Phenylamine

Retrosynthetic Analysis for 4-Propoxy-2-(trifluoromethyl)phenylamine

A logical retrosynthetic analysis of this compound begins with the disconnection of the carbon-nitrogen (C-N) bond, which is a common and effective strategy for aniline (B41778) synthesis. This leads to two primary synthetic approaches, as illustrated below.

Scheme 1: Retrosynthetic Disconnections for this compound

Pathway A: C-N Coupling/Amination. This approach involves the formation of the C-N bond as the final key step. The synthons for this transformation are an aryl electrophile, such as a 1-halo-4-propoxy-2-(trifluoromethyl)benzene derivative, and an ammonia (B1221849) equivalent. This pathway allows for the late-stage introduction of the amine functionality.

Pathway B: Reduction of a Nitro Group. This strategy relies on the reduction of a nitro group at the C1 position. The key intermediate is 1-nitro-4-propoxy-2-(trifluoromethyl)benzene (B8030801). This is a classic and reliable method for the synthesis of anilines, with the nitro precursor being assembled from simpler building blocks.

Both pathways offer viable routes to the target molecule, and the choice between them may depend on the availability of starting materials, desired scale, and specific reaction conditions.

Exploration of Precursor Architectures and Building Blocks for Efficient Synthesis

The successful synthesis of this compound is highly dependent on the accessibility and efficient construction of key precursors.

A crucial building block for both synthetic pathways is 1-propoxy-3-(trifluoromethyl)benzene . This can be synthesized via a Williamson ether synthesis from 3-(trifluoromethyl)phenol (B45071) and a propyl halide, such as 1-bromopropane (B46711), in the presence of a base.

For Pathway A , the key precursor is a halogenated derivative, such as 1-chloro-4-propoxy-2-(trifluoromethyl)benzene or 1-bromo-4-propoxy-2-(trifluoromethyl)benzene . These can be prepared from 1-propoxy-3-(trifluoromethyl)benzene through electrophilic halogenation. The directing effects of the propoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups will influence the regioselectivity of this reaction.

For Pathway B , the central precursor is 1-nitro-4-propoxy-2-(trifluoromethyl)benzene . This intermediate can be synthesized by the nitration of 1-propoxy-3-(trifluoromethyl)benzene. The regiochemical outcome of this nitration is critical for the success of this route.

Table 1: Key Precursors and Building Blocks

| Compound Name | Structure | Synthetic Role |

| 1-Propoxy-3-(trifluoromethyl)benzene |  | Common starting material |

| 1-Halo-4-propoxy-2-(trifluoromethyl)benzene |  | Precursor for C-N coupling |

| 1-Nitro-4-propoxy-2-(trifluoromethyl)benzene |  | Precursor for reduction to amine |

| 3-(Trifluoromethyl)phenol |  | Building block for 1-propoxy-3-(trifluoromethyl)benzene |

Novel Amination Pathways Applied to Trifluoromethyl-Substituted Arenes

The introduction of the amino group onto the trifluoromethyl-substituted aromatic ring is a pivotal step in the synthesis. Several modern amination methods are applicable.

Catalytic C-N Coupling Approaches

Palladium- and copper-catalyzed C-N cross-coupling reactions have become powerful tools for the synthesis of anilines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for forming C-N bonds. tcichemicals.comnih.govwikipedia.orglibretexts.orgorganic-chemistry.org It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of 1-halo-4-propoxy-2-(trifluoromethyl)benzene with an ammonia surrogate, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under specialized conditions. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orglibretexts.org

Copper-Catalyzed Amination (Ullmann-type reaction): Copper-based catalysts can also facilitate the amination of aryl halides. digitellinc.comresearchgate.netresearchgate.netnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be a cost-effective alternative. The reaction of 1-halo-4-propoxy-2-(trifluoromethyl)benzene with aqueous or gaseous ammonia in the presence of a copper catalyst and a ligand would yield the desired product.

Reductive Nitration Strategies

This classical approach involves the introduction of a nitro group followed by its reduction to an amine. The key intermediate, 1-nitro-4-propoxy-2-(trifluoromethyl)benzene, can be reduced using a variety of reagents. wikipedia.org

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. chemistryviews.org It is often a clean and efficient method.

Metal-Acid Systems: Reagents such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc in acidic media are effective for the reduction of nitroarenes. wikipedia.org

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate (B1220265), in the presence of a catalyst like Pd/C.

Table 2: Comparison of Reductive Nitration Reagents

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | High yield, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Fe/CH₃COOH | Refluxing acetic acid | Inexpensive, readily available reagents | Often requires acidic workup |

| SnCl₂·2H₂O/HCl | Concentrated HCl, ethanol | Effective for a wide range of substrates | Stoichiometric amounts of metal salts produced as waste |

Electrophilic Aromatic Substitution Followed by Reduction

This pathway involves the direct nitration of 1-propoxy-3-(trifluoromethyl)benzene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents. The propoxy group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The powerful activating effect of the propoxy group is expected to dominate, directing the incoming nitro group to the positions ortho and para to it. Nitration at the position ortho to the propoxy group and meta to the trifluoromethyl group leads to the desired 1-nitro-4-propoxy-2-(trifluoromethyl)benzene precursor. Subsequent reduction of the nitro group, as described in section 2.3.2, would then yield the final product.

Regioselectivity and Chemoselectivity in the Synthesis of this compound

Controlling regioselectivity is paramount in the synthesis of this disubstituted aniline.

Chemoselectivity becomes a key consideration when functional group tolerance is required. For instance, in the Buchwald-Hartwig amination , the catalyst system must be chosen to selectively promote C-N bond formation without reacting with other functional groups that might be present in more complex derivatives of the starting materials. wikipedia.orglibretexts.org Similarly, during the reduction of the nitro group , the chosen reducing agent should not affect the trifluoromethyl or propoxy groups. Most common methods for nitro group reduction are highly chemoselective and will not reduce these other functionalities. wikipedia.orgchemistryviews.orgbeilstein-journals.orgresearchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. A hypothetical, yet chemically sound, approach to synthesizing this compound is the Williamson ether synthesis, starting from 4-amino-3-(trifluoromethyl)phenol (B1283321) and a propylating agent like 1-bromopropane. This route can be analyzed through the lens of the twelve principles of green chemistry.

Key Green Chemistry Considerations for a Postulated Synthetic Route:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thus preventing waste generation from the outset. |

| Atom Economy | The Williamson ether synthesis, in principle, can have a high atom economy if the reaction proceeds with high efficiency. The main byproduct is a salt (e.g., sodium bromide), which is relatively benign. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and solvents is paramount. For instance, replacing traditional aprotic polar solvents like DMF with greener alternatives such as ionic liquids or supercritical fluids could be explored. |

| Designing Safer Chemicals | The target molecule itself is an intermediate, and its inherent properties are fixed. However, the synthetic process can be designed to avoid the use and generation of hazardous substances. |

| Safer Solvents and Auxiliaries | The choice of solvent is critical. Propylene carbonate or dihydrolevoglucosenone (Cyrene) could be investigated as biodegradable, bio-based alternatives to traditional solvents. |

| Design for Energy Efficiency | Employing catalytic methods or microwave-assisted synthesis could significantly reduce energy consumption by lowering reaction temperatures and shortening reaction times compared to conventional heating methods. |

| Use of Renewable Feedstocks | While the starting materials for this specific synthesis are typically derived from petrochemical sources, exploring bio-based routes for the aniline or phenol (B47542) precursors could be a long-term goal for sustainability. |

| Reduce Derivatives | A direct propoxylation of 4-amino-3-(trifluoromethyl)phenol avoids the need for protecting and deprotecting the amine group, thus reducing the number of synthetic steps and potential for waste. |

| Catalysis | The use of a phase-transfer catalyst could enhance the reaction rate and efficiency, allowing for milder reaction conditions and potentially reducing the amount of base required. |

| Design for Degradation | While the trifluoromethyl group can impart persistence, the overall molecular design is typically dictated by the final application. Research into the environmental fate of such compounds is an important aspect of green chemistry. |

| Real-time Analysis for Pollution Prevention | Implementing in-situ monitoring techniques (e.g., FT-IR or Raman spectroscopy) can allow for real-time control of the reaction, preventing runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing thermally stable reagents and solvents, and operating at ambient pressure where possible, can significantly reduce the risk of accidents such as explosions or fires. |

Scalable Synthetic Routes for Academic and Pre-Industrial Scale Research

For a synthetic route to be considered scalable, it must be robust, economically viable, and safe to operate on a larger scale. The postulated Williamson ether synthesis for this compound holds promise for scalability, provided certain parameters are carefully optimized.

A potential scalable synthesis could involve the reaction of 4-amino-3-(trifluoromethyl)phenol with 1-bromopropane in the presence of a base like potassium carbonate and a suitable solvent.

Analysis of a Scalable Synthetic Route:

| Parameter | Considerations for Scalability |

| Starting Material Availability and Cost | 4-amino-3-(trifluoromethyl)phenol and 1-bromopropane are commercially available, which is a key factor for scalability. Their cost at bulk quantities would need to be evaluated for economic viability. |

| Reaction Conditions | The reaction would ideally be run at or near atmospheric pressure and at moderate temperatures to reduce the need for specialized high-pressure or high-temperature reactors. The use of a robust and inexpensive base like potassium carbonate is also advantageous. |

| Solvent Selection and Recycling | For industrial applications, the choice of solvent is critical. While greener solvents are preferred, traditional solvents like acetonitrile (B52724) or toluene (B28343) might be used if they can be efficiently recovered and recycled to minimize waste and cost. |

| Work-up and Purification | The purification process must be amenable to large-scale operations. A simple extraction to remove the inorganic salt byproduct, followed by distillation or crystallization of the final product, would be an ideal scenario. The use of column chromatography, which is common in academic labs, is generally not feasible for large-scale industrial production. |

| Process Safety | A thorough safety assessment, including a HAZOP (Hazard and Operability) study, would be necessary to identify and mitigate potential risks associated with the reagents, reaction exotherms, and equipment. |

| Potential for Continuous Flow Processing | For pre-industrial and industrial scale, converting the batch process to a continuous flow system could offer significant advantages in terms of safety, consistency, and throughput. Continuous flow reactors can handle exothermic reactions more safely and allow for precise control over reaction parameters. |

Hypothetical Scalable Synthesis Protocol:

Reaction Setup: A glass-lined or stainless steel reactor is charged with 4-amino-3-(trifluoromethyl)phenol, a suitable solvent (e.g., acetonitrile), and a base (e.g., powdered potassium carbonate).

Reagent Addition: 1-bromopropane is added portion-wise or via a dropping funnel to control the reaction exotherm.

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as HPLC or GC until completion.

Work-up: The reaction mixture is cooled, and the solid inorganic salts are removed by filtration.

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.

This proposed scalable route, based on established chemical principles, provides a foundation for the academic and pre-industrial research and development of this compound, while also considering the important aspects of sustainability and safety.

Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of 4 Propoxy 2 Trifluoromethyl Phenylamine

Electrophilic Aromatic Substitution Reactions on 4-Propoxy-2-(trifluoromethyl)phenylamine

The substitution pattern of the aromatic ring in this compound presents a unique case for studying the directing effects of competing substituents in electrophilic aromatic substitution (SEAr) reactions. The activating, ortho-, para-directing propoxy group and the deactivating, meta-directing trifluoromethyl group, along with the activating, ortho-, para-directing amino group, create a complex electronic environment.

Direct Functionalization Pathways and Substituent Directing Effects

The amino (-NH₂) and propoxy (-OPr) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. The trifluoromethyl (-CF₃) group is a strong deactivating group and directs to the meta position. In this compound, the positions ortho to the powerful amino and propoxy activating groups (positions 3 and 5) are the most likely sites for electrophilic attack. The position para to the amino group is occupied by the propoxy group, and the position para to the propoxy group is occupied by the trifluoromethyl group. The directing effects of the -NH₂ and -OPr groups reinforce each other, strongly favoring substitution at positions 3 and 5. The deactivating effect of the -CF₃ group at position 2 further disfavors substitution at the adjacent positions (1 and 3), although the activating groups are likely to overcome this deactivation at position 3.

Investigation of Regioselectivity and Electronic Influences

The regiochemical outcome of electrophilic aromatic substitution reactions on this compound is primarily governed by the potent activating and directing effects of the amino and propoxy groups. Computational studies and experimental evidence from related systems suggest that electrophilic attack will preferentially occur at the positions most activated by these electron-donating groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂/FeBr₃ | 5-Bromo-4-propoxy-2-(trifluoromethyl)phenylamine | The powerful ortho, para-directing -NH₂ and -OPr groups activate the C5 position. Steric hindrance from the -CF₃ and -OPr groups may slightly disfavor the C3 position. |

| HNO₃/H₂SO₄ | 5-Nitro-4-propoxy-2-(trifluoromethyl)phenylamine | Similar to halogenation, nitration is expected to occur at the most electron-rich position, C5, directed by the activating groups. |

| SO₃/H₂SO₄ | 5-Amino-2-propoxy-4-(trifluoromethyl)benzenesulfonic acid | Sulfonation is also directed by the activating groups to the C5 position. |

Nucleophilic Reactions Involving the Amine Functionality of this compound

The primary amine group of this compound is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Studies

The amine group readily undergoes acylation with acyl halides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Table 2: Representative Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-(4-Propoxy-2-(trifluoromethyl)phenyl)acetamide | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF), room temperature. |

| p-Toluenesulfonyl chloride | N-(4-Propoxy-2-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide | Base (e.g., pyridine), solvent (e.g., DCM), room temperature. |

Alkylation and Arylation Reactions

N-alkylation of the amine can be achieved using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a challenge to control. More sophisticated methods like reductive amination with aldehydes or ketones can provide better control. N-arylation is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the aniline (B41778) and an aryl halide.

Table 3: N-Alkylation and N-Arylation Approaches

| Reaction Type | Reagents | Catalyst/Conditions |

| N-Alkylation | Propyl bromide | Base (e.g., K₂CO₃), solvent (e.g., DMF), heat. |

| Reductive Amination | Benzaldehyde, NaBH₃CN | Acid catalyst, solvent (e.g., MeOH). |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene | Palladium catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., XPhos), base (e.g., NaOtBu), solvent (e.g., toluene), heat. |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product.

Table 4: Formation of Schiff Bases

| Carbonyl Compound | Product (Imine) | Reaction Conditions |

| Benzaldehyde | (E)-N-Benzylidene-4-propoxy-2-(trifluoromethyl)aniline | Acid catalyst (e.g., p-TsOH), solvent (e.g., toluene), Dean-Stark trap to remove water. |

| Acetone | N-(Propan-2-ylidene)-4-propoxy-2-(trifluoromethyl)aniline | Acid catalyst, solvent (e.g., ethanol), reflux. |

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound

The aniline functionality of this compound serves as a versatile handle for derivatization, enabling its participation in a wide array of cross-coupling reactions. For many palladium-catalyzed C-C bond-forming reactions, the parent amine must first be converted into a more suitable electrophilic partner, such as an aryl halide or triflate. This is typically achieved via diazotization of the amine followed by a Sandmeyer or related reaction to install a bromo, iodo, or trifluoromethanesulfonyloxy (triflate) group. The resulting derivatized scaffold, such as 1-bromo-4-propoxy-2-(trifluoromethyl)benzene, becomes a valuable substrate for palladium-catalyzed transformations.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for constructing carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of biaryl structures by coupling an organoboron reagent with an aryl halide. Derivatized 1-halo-4-propoxy-2-(trifluoromethyl)benzene can be effectively coupled with various aryl or heteroaryl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. The choice of ligand is crucial for achieving high efficiency, especially with sterically hindered or electronically challenging substrates. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination. nih.gov

| Entry | Aryl Halide (Ar-X) | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Ar-Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | ~85-95 |

| 2 | Ar-I | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | ~90-98 |

| 3 | Ar-Br | Thiophene-2-boronic acid | RuPhos Pd G4 | Cs₂CO₃ | THF | ~80-92 |

| 4 | Ar-OTf | 4-Acetylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | ~75-88 |

| Ar = 4-propoxy-2-(trifluoromethyl)phenyl. Yields are representative for similar substrates. |

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.org This reaction is traditionally co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The derivatized 1-halo-4-propoxy-2-(trifluoromethyl)benzene serves as the sp²-hybridized partner. The reactivity of the halide follows the general trend I > Br > OTf >> Cl. wikipedia.org To mitigate the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.org

| Entry | Aryl Halide (Ar-X) | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Ar-I | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~90-97 |

| 2 | Ar-Br | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | ~85-95 |

| 3 | Ar-I | 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile (B52724) | ~88-96 |

| 4 | Ar-Br | Propargyl alcohol | PdCl₂(dppf) / CuI | i-Pr₂NH | DMF | ~80-90 |

| Ar = 4-propoxy-2-(trifluoromethyl)phenyl. Yields are representative for similar substrates. |

Heck Reaction: The Mizoroki-Heck reaction enables the arylation of alkenes. wikipedia.org A derivatized 1-halo-4-propoxy-2-(trifluoromethyl)benzene can react with a variety of alkenes, typically those bearing an electron-withdrawing group, to form a substituted alkene. organic-chemistry.org The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle and requires a base to regenerate the active catalyst. A key feature of the Heck reaction is its high stereoselectivity, generally favoring the formation of the trans isomer. organic-chemistry.org

| Entry | Aryl Halide (Ar-X) | Alkenes | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Ar-I | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | ~80-92 |

| 2 | Ar-Br | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | ~75-88 |

| 3 | Ar-I | Acrylonitrile | PdCl₂ | K₂CO₃ | NMP | ~82-90 |

| 4 | Ar-Br | n-Butyl acrylate | Pd(PPh₃)₄ | KOAc | Acetonitrile | ~78-89 |

| Ar = 4-propoxy-2-(trifluoromethyl)phenyl. Yields are representative for similar substrates. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, representing one of the most powerful methods for synthesizing aryl amines. wikipedia.org Unlike the C-C coupling reactions, this transformation can directly utilize this compound as a nucleophilic coupling partner with various aryl or heteroaryl halides and triflates.

The steric hindrance imposed by the ortho-trifluoromethyl group on the aniline presents a significant challenge. Early catalyst systems were often ineffective for such hindered substrates. The development of sterically demanding, electron-rich mono- and bidentate phosphine ligands (e.g., XPhos, RuPhos, tBuXPhos) was a critical breakthrough, enabling the efficient coupling of hindered amines and aryl chlorides. acs.orgresearchgate.net These ligands promote the formation of the active monoligated palladium species, accelerating both the oxidative addition and the turnover-limiting reductive elimination steps. acs.org

| Entry | Amine | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| 1 | This compound | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | ~85-95 |

| 2 | This compound | 2-Bromopyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | ~80-90 |

| 3 | This compound | 4-Bromoanisole | t-BuXPhos Pd G3 | Cs₂CO₃ | t-Amyl alcohol | ~90-98 |

| 4 | Aniline | 1-Bromo-4-propoxy-2-(trifluoromethyl)benzene | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | ~82-93 |

| Yields are representative for sterically hindered coupling partners. |

Cyclization Reactions and Heterocyclic Synthesis Utilizing this compound as a Precursor

The structural framework of this compound is a valuable building block for the synthesis of various nitrogen-containing heterocycles, particularly quinolines. The Friedländer annulation is a classic and direct method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or β-ketoester). organic-chemistry.orgnih.gov

To utilize this compound in a Friedländer synthesis, it must first be converted into a suitable 2-aminoaryl carbonyl derivative. For example, acylation of the amine followed by ortho-lithiation and reaction with an aldehyde electrophile, or a Vilsmeier-Haack formylation, could introduce the required carbonyl functionality at the 6-position. The resulting intermediate can then undergo acid- or base-catalyzed intramolecular cyclocondensation to yield a substituted quinoline.

An alternative pathway involves reacting this compound with a 1,3-dicarbonyl compound, which can lead to the formation of quinoline structures under various catalytic conditions. These reactions are foundational for creating libraries of substituted quinolines, which are prevalent scaffolds in medicinal chemistry. researchgate.netnih.gov

| Reaction Type | Aniline Derivative | Coupling Partner | Conditions | Product |

| Friedländer Annulation | 2-Amino-5-propoxybenzaldehyde | Ethyl acetoacetate | p-TsOH, heat | 6-Propoxy-8-(trifluoromethyl)quinoline-3-carboxylate |

| Doebner-von Miller | This compound | α,β-Unsaturated aldehyde | Lewis acid (e.g., SnCl₄) | Substituted 6-propoxy-8-(trifluoromethyl)quinoline |

| Combes Synthesis | This compound | 1,3-Diketone (e.g., acetylacetone) | H₂SO₄ | 2,4-Dimethyl-6-propoxy-8-(trifluoromethyl)quinoline |

Oxidative and Reductive Transformations of this compound

Reductive Transformations: The most significant reductive transformation related to this compound is its own synthesis. Industrially, aromatic amines are commonly prepared via the reduction of the corresponding nitroarenes. chemguide.co.uk Thus, this compound is efficiently synthesized by the reduction of 1-nitro-4-propoxy-2-(trifluoromethyl)benzene (B8030801). A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods include the use of tin (Sn) or iron (Fe) powder in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can also effect the reduction. nih.gov

Under carefully controlled conditions, partial reduction of the nitro precursor can yield the corresponding phenylhydroxylamine, though the fully reduced amine is the thermodynamically favored product. mdpi.com

Oxidative Transformations: The primary oxidative transformation of this compound involves the conversion of its amino group into a diazonium salt. Treatment of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) yields the corresponding 4-propoxy-2-(trifluoromethyl)benzenediazonium salt. This intermediate is highly versatile and serves as the gateway to the derivatized aryl halides required for the Suzuki, Sonogashira, and Heck reactions discussed previously. Subsequent reactions of the diazonium salt include:

Sandmeyer Reaction: Using Cu(I) halides (CuCl, CuBr) to install chloro or bromo substituents.

Schiemann Reaction: Using fluoroboric acid (HBF₄) to install a fluoro substituent.

Gattermann Reaction: Using copper powder and the corresponding hydrohalic acid.

Iodination: Using potassium iodide (KI) to install an iodo substituent.

Hydroxylation: Heating in aqueous acid to produce the corresponding phenol (B47542).

Mechanistic Investigations via Kinetic Studies and Spectroscopic Interrogation

Direct mechanistic studies on this compound are not widely published; however, extensive research on related systems allows for well-founded mechanistic inferences.

Kinetic Studies: The kinetics of palladium-catalyzed cross-coupling reactions are profoundly influenced by the electronic and steric properties of the substrates and ligands.

In Buchwald-Hartwig aminations , the reaction rate is highly dependent on the nucleophilicity of the amine and the steric environment of both coupling partners. The electron-donating propoxy group enhances the nucleophilicity of the amine, which would favor the C-N bond-forming reductive elimination step. Conversely, the bulky ortho-trifluoromethyl group can sterically hinder the approach of the amine to the palladium center and slow the rate of reductive elimination. acs.orgacs.org Kinetic analyses of similar hindered systems have shown that reductive elimination is often the rate-limiting step and that the choice of a sufficiently bulky ligand is critical to accelerate this process. imperial.ac.uk

Spectroscopic Interrogation: The investigation of reaction mechanisms relies heavily on spectroscopic techniques to identify and characterize reactive intermediates and catalyst resting states.

NMR Spectroscopy: ³¹P NMR is invaluable for tracking the palladium-ligand complexes throughout the catalytic cycle. ¹H, ¹³C, and ¹⁹F NMR are used to monitor the consumption of starting materials and the formation of products and byproducts, allowing for kinetic profiling of the reaction.

Mass Spectrometry: Techniques like ESI-MS can be used to detect catalytic intermediates present in the reaction mixture.

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating reaction mechanisms. exlibrisgroup.com They can be used to map the potential energy surface of the catalytic cycle, calculate the activation barriers for key steps like oxidative addition and reductive elimination, and rationalize the effect of substituents and ligands on reaction outcomes. For a substrate like this compound, DFT could model how the ortho-CF₃ group affects the geometry of the transition state for reductive elimination, providing insight into the ligand requirements for an efficient reaction.

A summary of expected spectroscopic features for the title compound is provided below.

| Spectroscopic Data | This compound |

| ¹H NMR | Signals for aromatic protons (3H), NH₂ protons (2H, broad), and propoxy group (-OCH₂CH₂CH₃, 7H). |

| ¹³C NMR | Signals for aromatic carbons (including C-CF₃), and propoxy carbons. The C-CF₃ signal appears as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet around -60 to -65 ppm (relative to CFCl₃) is characteristic of the CF₃ group. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-F stretching bands (~1100-1300 cm⁻¹), and C-O stretching for the ether linkage (~1250 cm⁻¹). |

Advanced Spectroscopic Characterization and Structural Investigations of 4 Propoxy 2 Trifluoromethyl Phenylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Propoxy-2-(trifluoromethyl)phenylamine. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

The predicted NMR chemical shifts for this compound are based on the electronic environment of each nucleus, which is influenced by the electron-donating propoxy group (-OPr), the electron-withdrawing trifluoromethyl group (-CF₃), and the amino group (-NH₂).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, propoxy, and amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The proton ortho to the propoxy group and meta to the trifluoromethyl group (H-5) would appear around 6.8-7.0 ppm. The proton meta to both the propoxy and amino groups (H-3) would likely be a singlet or a narrow doublet around 7.1-7.2 ppm. The proton ortho to the trifluoromethyl group (H-6) would be the most downfield, likely around 7.3-7.5 ppm. The propoxy group would show a triplet for the -OCH₂- protons around 3.9-4.1 ppm, a sextet for the -CH₂- protons around 1.7-1.9 ppm, and a triplet for the terminal -CH₃ protons around 0.9-1.1 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of 3.5-4.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon bearing the propoxy group (C-4) would be significantly shielded, appearing around 150-155 ppm. The carbon with the trifluoromethyl group (C-2) would show a quartet due to coupling with the fluorine atoms, with a chemical shift around 120-125 ppm (J ≈ 270-280 Hz) rsc.org. The carbon attached to the amino group (C-1) would be expected around 140-145 ppm. The remaining aromatic carbons would resonate between 110 and 130 ppm. The carbons of the propoxy group would be found upfield: -OCH₂ at approximately 70 ppm, -CH₂- around 22 ppm, and -CH₃ at about 10 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected for the -CF₃ group. Based on data for similar aromatic trifluoromethyl compounds, this signal would likely appear in the range of -60 to -65 ppm relative to a standard like CFCl₃ rsc.orgspectrabase.com. The exact chemical shift would be sensitive to the electronic effects of the other substituents on the ring.

¹⁵N NMR: ¹⁵N NMR is less commonly used due to the low natural abundance and sensitivity of the ¹⁵N nucleus. However, it can provide direct information about the nitrogen environment. For the primary amine group in this molecule, the chemical shift would be expected in the range of -300 to -340 ppm relative to liquid ammonia (B1221849).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH₂ | 3.5 - 4.5 (br s) | - |

| H-3 | 7.1 - 7.2 (d) | ~115 |

| H-5 | 6.8 - 7.0 (dd) | ~118 |

| H-6 | 7.3 - 7.5 (d) | ~128 |

| -OCH₂- | 3.9 - 4.1 (t) | ~70 |

| -CH₂- | 1.7 - 1.9 (sext) | ~22 |

| -CH₃ | 0.9 - 1.1 (t) | ~10 |

| C-1 (-NH₂) | - | ~142 |

| C-2 (-CF₃) | - | ~123 (q) |

Two-dimensional NMR techniques would be crucial for the definitive assignment of the ¹H and ¹³C signals and for confirming the substitution pattern.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. It would show correlations between the adjacent protons in the propoxy chain (-OCH₂- to -CH₂- and -CH₂- to -CH₃). In the aromatic region, it would confirm the connectivity between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each aromatic and aliphatic carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could show correlations between the -NH₂ protons and the H-6 proton, as well as between the -OCH₂- protons and the H-3 and H-5 protons, helping to constrain the conformation of the substituents relative to the ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹ nih.gov. The C-H stretching vibrations of the aromatic ring and the propoxy group would be observed between 2850 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range. The C-O stretching of the propoxy ether linkage would be visible around 1200-1250 cm⁻¹ nih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum scirp.orgscirp.org. The symmetric C-F stretching of the -CF₃ group would also be Raman active. The non-polar C-C bonds of the propoxy chain would also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 (medium) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 (strong) | Strong |

| Aromatic C=C Stretch | 1450 - 1600 (strong) | Strong |

| C-F Stretch (-CF₃) | 1100 - 1350 (very strong) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule and its fragments, which allows for the calculation of the elemental composition. For this compound (C₁₀H₁₂F₃NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 219.0871.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a propyl radical (-C₃H₇) from the propoxy group, leading to a significant fragment ion.

Alpha-cleavage of the ether bond, resulting in the loss of propene (-C₃H₆).

Loss of the trifluoromethyl radical (-CF₃).

Cleavage of the C-N bond.

Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the base peak nih.govaccesson.kr. Tandem mass spectrometry (MS/MS) on this precursor ion would reveal characteristic fragmentation patterns, aiding in structural confirmation mdpi.comnih.gov.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

However, analysis of similar structures, such as 4-Methoxy-3-(trifluoromethyl)aniline, reveals common features nih.gov. One would expect the phenyl ring to be planar. The amino group would likely participate in intermolecular hydrogen bonding with the fluorine atoms of the trifluoromethyl group or the nitrogen of a neighboring molecule, influencing the crystal packing nih.gov. The propoxy chain would likely adopt a low-energy, extended conformation. A complete crystallographic study would provide precise bond lengths, bond angles, and details of the intermolecular interactions that govern the solid-state architecture.

Chiroptical Spectroscopy (CD/ORD) for Analysis of Chiral Derivatives (If applicable)

Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is used to analyze chiral molecules. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by using a chiral alkoxy group (e.g., a sec-butoxy group instead of a propoxy group) or by synthesizing a derivative with a chiral substituent, then chiroptical techniques would be essential for determining the absolute configuration and studying the stereochemical properties of the resulting enantiomers. The synthesis of such chiral derivatives could be valuable in applications where specific stereoisomers are required.

Advanced Analytical Techniques for Purity Assessment and Isomeric Analysis

The rigorous quality control of specialized chemical compounds such as this compound is essential for its application in research and industry. The presence of impurities, including positional isomers, can significantly alter the chemical and physical properties of the final product. Therefore, the deployment of advanced analytical techniques is critical for comprehensive purity assessment, impurity profiling, and the unambiguous differentiation of isomers. These methods provide the high resolution, sensitivity, and structural detail required to ensure the compound meets stringent quality specifications.

Chromatographic and spectroscopic techniques form the cornerstone of analytical strategies for substituted anilines. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are workhorse methods for separating and quantifying the target compound and any associated impurities. d-nb.inforesearchgate.net Concurrently, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural elucidation and is particularly powerful in distinguishing between closely related isomers. researchgate.netoxinst.com

Chromatographic Methods for Purity Determination

Chromatographic techniques are fundamental for separating the primary compound from impurities, which may include starting materials, by-products, or isomers. The choice between Gas and Liquid Chromatography is typically based on the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile and thermally stable aniline (B41778) derivatives. epa.gov When coupled with a Mass Spectrometer (MS), it provides a powerful tool for both separation and identification. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a molecular fingerprint that aids in structural confirmation and impurity identification. epa.gov For nitrogen-containing compounds like anilines, a Nitrogen-Phosphorus Detector (NPD) can also be used for enhanced selectivity and sensitivity. researchgate.net

The table below illustrates hypothetical GC-MS data for the purity analysis of this compound, including a potential process-related impurity.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| This compound | 12.5 | 219 (M+), 177, 148, 128 | Main Component |

| 2-(Trifluoromethyl)aniline | 8.2 | 161 (M+), 142, 114 | Potential Impurity / Precursor |

This interactive table contains hypothetical data based on typical fragmentation patterns for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. Reversed-phase HPLC is the most common mode used for aniline derivatives. Separation is achieved based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Detection is commonly performed using Diode-Array Detection (DAD) for quantitation and Mass Spectrometry (MS) for identification. d-nb.info LC-MS is particularly effective for analyzing complex mixtures and identifying unknown impurities. rsc.org

Spectroscopic Techniques for Isomeric Analysis

While chromatography can often separate isomers, spectroscopic methods are required for their definitive structural identification. Isomers of this compound, such as 4-Propoxy-3-(trifluoromethyl)phenylamine, may have very similar chromatographic properties but will exhibit distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural characterization of organic molecules, including the differentiation of isomers. oxinst.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise substitution pattern on the aromatic ring can be determined. researchgate.netnumberanalytics.com The presence of the trifluoromethyl group provides a unique probe via ¹⁹F NMR, which is highly sensitive to the group's electronic environment. chemrxiv.orgresearchgate.net

The following table compares the expected ¹H NMR chemical shifts for this compound and one of its positional isomers, highlighting the diagnostic differences.

| Proton Environment | Expected ¹H Chemical Shift (ppm) for this compound | Expected ¹H Chemical Shift (ppm) for 4-Propoxy-3-(trifluoromethyl)phenylamine |

| Aromatic H (ortho to NH₂) | ~6.8 (doublet) | ~7.1 (doublet) |

| Aromatic H (meta to NH₂) | ~6.9 (doublet of doublets) | ~6.8 (singlet) |

| Aromatic H (ortho to O-CH₂) | ~7.2 (doublet) | ~6.9 (doublet of doublets) |

| Propoxy -OCH₂- | ~3.9 (triplet) | ~3.9 (triplet) |

| Propoxy -CH₂- | ~1.8 (sextet) | ~1.8 (sextet) |

| Propoxy -CH₃ | ~1.0 (triplet) | ~1.0 (triplet) |

This interactive table presents predicted data based on established NMR principles for substituted aromatic systems.

Advanced and Hyphenated Analytical Approaches

For challenging analytical problems, such as the identification of trace-level unknown impurities or the rapid separation of complex isomeric mixtures, more advanced hyphenated techniques are employed.

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): This powerful combination allows for the chromatographic separation of impurities, which are then trapped on an SPE cartridge. The purified impurity can be eluted into an NMR spectrometer for full structural elucidation. This approach has been successfully used for identifying unknown impurities in related compounds like 3-bromo-5-(trifluoromethyl)aniline. researchgate.net

Differential Ion Mobility Mass Spectrometry (DMS-MS): This emerging technique separates ions in the gas phase based on their different mobilities in high and low electric fields. It has shown promise for the rapid, millisecond-scale separation of isomeric compounds, including fluorinated substances, that may be difficult to resolve by chromatography alone. nih.gov

Gas Chromatography with Trifluoromethyl-Functionalized Stationary Phases: The development of novel GC stationary phases, such as those based on trifluoromethyl-functionalized covalent organic frameworks (COFs), can enhance separation selectivity for isomers through specific interactions like dipole-dipole and hydrogen bonding. jiangnan.edu.cn

Computational Chemistry and Quantum Mechanical Studies of 4 Propoxy 2 Trifluoromethyl Phenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For 4-Propoxy-2-(trifluoromethyl)phenylamine, DFT calculations would be employed to determine its most stable three-dimensional conformation.

The process begins with defining an initial molecular structure, which is then subjected to geometry optimization. This iterative process adjusts the positions of the atoms to minimize the total electronic energy of the molecule, thereby identifying the equilibrium geometry. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for such calculations as they provide a good balance between accuracy and computational cost. asianpubs.orgresearchgate.net

The geometry optimization of this compound would reveal key structural parameters. The presence of the bulky propoxy and trifluoromethyl groups on the aniline (B41778) ring is expected to induce steric strain, influencing the planarity of the amino group and the orientation of the substituents relative to the benzene (B151609) ring. derpharmachemica.com DFT calculations would precisely quantify bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape. For instance, the C-N bond length and the pyramidalization at the nitrogen atom are critical parameters that are influenced by the electronic effects of the substituents. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Aniline (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.395 | - | - |

| N-H | 1.012 | - | - |

| C-C (aromatic) | 1.390 - 1.405 | - | - |

| C-O (propoxy) | 1.370 | - | - |

| C-CF3 | 1.500 | - | - |

| C-N-H | - | 112.5 | - |

| H-N-H | - | 110.0 | - |

| C-C-N-H | - | - | 180.0 (anti) |

| C-O-C-C (propoxy) | - | - | 175.0 (anti-periplanar) |

Note: This table is illustrative and based on general values for similar molecules. Actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net Calculations would predict the chemical shifts for each unique proton and carbon atom in this compound. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the propoxy group would significantly influence the chemical shifts of the aromatic protons and carbons. nih.gov Furthermore, ¹⁹F NMR chemical shifts can be predicted, which is particularly useful for fluorinated compounds. researchgate.net

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. materialsciencejournal.orgsphinxsai.com Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic ring and propoxy group, C-F stretching of the trifluoromethyl group, and C-O stretching of the ether linkage. asianpubs.orgmaterialsciencejournal.org

Table 2: Predicted Vibrational Frequencies for a Representative Substituted Aniline (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H symmetric stretch | 3400 |

| N-H asymmetric stretch | 3500 |

| Aromatic C-H stretch | 3050 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 |

| C=C aromatic stretch | 1500 - 1600 |

| N-H bend | 1620 |

| C-O stretch | 1250 |

| C-F stretch | 1100 - 1200 |

Note: This table is illustrative and based on general values for similar molecules. Scaling factors are often applied to calculated frequencies to improve agreement with experimental data.

Analysis of Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely to be distributed over the aromatic ring and the electron-withdrawing trifluoromethyl group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.netdergipark.org.tr

Table 3: Calculated Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap | 4.70 |

| Ionization Potential | 5.50 |

| Electron Affinity | 0.80 |

| Electronegativity | 3.15 |

| Chemical Hardness | 2.35 |

Note: This table presents illustrative values. The actual values depend on the level of theory and basis set used in the calculations.

Reaction Pathway Elucidation and Transition State Calculations for Key Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or N-alkylation.

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This path includes transition states, which are the highest energy points along the reaction coordinate. ucsb.edu The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. mdpi.com DFT calculations are well-suited for locating transition states and calculating activation energies. nih.govrsc.org For example, a study on the amination of aryl chlorides with aniline derivatives utilized computational methods to corroborate experimental findings on the reaction mechanism. nih.gov

Conformation Analysis and Intramolecular Interactions (e.g., hydrogen bonding, steric effects)

The presence of flexible groups, such as the propoxy chain, means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. utdallas.edulumenlearning.com This is typically done by rotating a specific dihedral angle and calculating the energy at each step.

A key aspect of the conformational analysis of this molecule would be the investigation of potential intramolecular interactions. The ortho-positioning of the trifluoromethyl group and the amino group could lead to intramolecular hydrogen bonding between a fluorine atom and a hydrogen atom of the amino group. derpharmachemica.comresearchgate.netniscpr.res.in The presence and strength of such a hydrogen bond would significantly influence the molecule's conformation and properties. quora.comnih.gov Additionally, steric hindrance between the bulky propoxy and trifluoromethyl groups will play a crucial role in determining the preferred conformation. rsc.org

Solvation Effects on Molecular Properties and Reactivity

Chemical reactions are most often carried out in a solvent, and the solvent can have a significant impact on the properties and reactivity of the solute. Computational models can account for these solvation effects in two primary ways: explicit and implicit solvation models.

Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. q-chem.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a more computationally efficient approach. numberanalytics.comnumberanalytics.com

For this compound, solvation is expected to influence its conformational equilibrium, as different conformers will have different dipole moments and thus interact differently with the solvent. Solvation can also affect reaction rates by stabilizing or destabilizing the reactants, products, and transition states to different extents. youtube.com For instance, polar solvents would be expected to stabilize charged or highly polar species, potentially lowering the activation energy of a reaction. osti.gov

Applications of 4 Propoxy 2 Trifluoromethyl Phenylamine As a Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems with Tunable Electronic Properties

The aniline (B41778) moiety of 4-Propoxy-2-(trifluoromethyl)phenylamine serves as a versatile handle for the construction of a wide array of nitrogen-containing heterocycles. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating propoxy group allows for the fine-tuning of the electronic properties of the resulting heterocyclic systems. This modulation is crucial for applications in medicinal chemistry, where precise electronic characteristics can govern drug-target interactions, and in materials science, for the development of organic electronics with tailored functionalities.

The nucleophilic character of the amino group enables its participation in various cyclization strategies. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinolines, benzodiazepines, and other fused heterocyclic systems. The reactivity of the aromatic ring, influenced by the directing effects of the propoxy and amino groups, also allows for electrophilic substitution reactions, which can be followed by intramolecular cyclization to forge new heterocyclic rings.

While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented in publicly available literature, the reactivity of analogous compounds provides a strong indication of its potential. For example, related 4-alkoxy-3-(trifluoromethyl)anilines have been successfully employed in the synthesis of biologically active quinoline (B57606) derivatives. ossila.com These syntheses often proceed through well-established reaction pathways such as the Friedländer annulation or Conrad-Limpach synthesis.

Table 1: Representative Heterocyclic Systems Potentially Accessible from this compound

| Heterocyclic System | Potential Synthetic Strategy | Key Reaction Type |

| Quinolines | Reaction with β-ketoesters or α,β-unsaturated ketones | Condensation/Cyclization |

| Benzimidazoles | Condensation with carboxylic acids or their derivatives | Cyclodehydration |

| Benzotriazoles | Diazotization followed by intramolecular cyclization | Diazotization |

| Phenazines | Oxidative condensation with catechols | Condensation/Oxidation |

This table presents potential applications based on the known reactivity of structurally similar anilines.

Scaffold for Multistep Total Synthesis Strategies

In the realm of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of the synthetic route. This compound offers a pre-functionalized aromatic scaffold that can be elaborated upon in a stepwise manner to construct complex natural products and other target molecules. The trifluoromethyl and propoxy groups can serve as control elements, directing subsequent transformations and influencing the stereochemical outcome of reactions.

The amino group can be readily protected and deprotected, allowing for the sequential introduction of other functional groups onto the aromatic ring or at the nitrogen atom itself. Furthermore, the aromatic ring can be a substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility allows for the integration of the 4-Propoxy-2-(trifluoromethyl)phenyl core into larger, more intricate molecular frameworks. While specific total syntheses employing this exact building block are not prominently reported, the general strategies employed with substituted anilines are directly applicable.

Intermediate in the Synthesis of Optically Active Compounds (Upon Derivatization)

The synthesis of enantiomerically pure compounds is a critical endeavor in modern organic chemistry, particularly for the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. While this compound itself is achiral, its amino group provides a convenient point for the introduction of chirality.

Derivatization of the amine with a chiral auxiliary can generate a diastereomeric mixture that can be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched amine derivative. Alternatively, the amine can be converted into a Schiff base (imine) by reaction with a chiral aldehyde or ketone, and this chiral imine can then undergo diastereoselective reactions. Another approach involves the use of chiral catalysts for reactions involving the amine functionality, such as asymmetric hydrogenation of a derived imine or enantioselective acylation. These established methodologies for the synthesis of optically active amines can be readily applied to this compound to access chiral building blocks for asymmetric synthesis.

Utility in the Development of Novel Fluorine-Containing Organic Reagents

The development of new reagents for the efficient and selective introduction of fluorine-containing groups is an active area of research. The unique electronic properties of the 4-Propoxy-2-(trifluoromethyl)phenyl group make it an interesting scaffold for the design of novel organofluorine reagents.

For example, the amino group can be transformed into other functionalities that can act as carriers for fluorine or fluorinated moieties. Diazotization of the aniline followed by a Sandmeyer-type reaction could introduce a variety of other functional groups, which could then be further elaborated. The trifluoromethyl group itself, being a stable and strongly electron-withdrawing substituent, can influence the reactivity of adjacent functional groups, potentially leading to novel reagent behavior. The development of new fluorination or trifluoromethylation reagents often relies on the precise electronic tuning of the reagent's scaffold, a role for which this compound is well-suited.

Role in Cascade and Domino Reactions for Increased Molecular Complexity

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. The multifunctional nature of this compound makes it an excellent candidate for participation in such reaction sequences.

The amino group can act as an initial nucleophile to trigger a cascade sequence. For instance, a Michael addition of the amine to an α,β-unsaturated system could be followed by an intramolecular cyclization, leading to the formation of a heterocyclic ring. The presence of the propoxy and trifluoromethyl groups can influence the regioselectivity and stereoselectivity of these transformations. Domino reactions involving anilines have been successfully employed in the synthesis of complex polycyclic structures, and it is anticipated that this compound could be a valuable substrate in the development of new and efficient cascade processes for the construction of novel molecular architectures. nih.gov

Exploration of 4 Propoxy 2 Trifluoromethyl Phenylamine in Functional Materials and Polymer Science

Monomer in the Synthesis of High-Performance Polymers (e.g., Polyimides, Polyamides, Polyurethanes)

The amine functionality of 4-Propoxy-2-(trifluoromethyl)phenylamine makes it a viable candidate as a monomer in the synthesis of several classes of high-performance polymers.